molecular formula C66H68CaF2N4O10 B001150 Atorvastatin calcium CAS No. 134523-03-8

Atorvastatin calcium

Cat. No. B001150
M. Wt: 1155.3 g/mol
InChI Key: SSZRLAUYRCMGSP-MNSAWQCASA-N
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Description

Atorvastatin Calcium is a statin medication used for lowering blood cholesterol. It inhibits HMG-CoA reductase, a key enzyme in the hepatic cholesterol synthesis pathway. Introduced by Warner Lambert Co. under the name Lipitor in 1997, it has become the world's best-selling drug due to its effectiveness in reducing low-density lipoprotein (LDL) cholesterol and its role in the primary and secondary prevention of cardiovascular diseases (Hájková, Kratochvíl, & Rádl, 2008).

Synthesis Analysis

The synthesis of Atorvastatin Calcium has been refined over the years with several synthetic routes developed. The most noteworthy among these is the Paal-Knorr synthesis method, which represents a significant advancement in the efficient synthesis of the drug. This method, along with the development of synthetic methods for two key intermediates, has opened new avenues for its production (Du Wenting, 2011).

Molecular Structure Analysis

Atorvastatin Calcium's molecular structure is crucial for its function as a statin. It is designed to inhibit the HMG-CoA reductase enzyme effectively, which is a pivotal step in cholesterol synthesis. The drug's structure has been optimized for high potency, with its lactone form being active in inhibiting cholesterol synthesis.

Chemical Reactions and Properties

Atorvastatin Calcium undergoes various chemical reactions in the body, including hydrolysis to its active form. It is metabolized primarily by cytochrome P450 3A4 in the liver, with its pharmacokinetics significantly influenced by transporters involved in hepatic uptake and biliary excretion. This metabolism plays a critical role in its pharmacological effects and interactions with other drugs (Shitara & Sugiyama, 2006).

Physical Properties Analysis

The physical properties of Atorvastatin Calcium, including its solubility and stability, are key to its formulation and effectiveness as a medication. Its polymorphism, which refers to the existence of the compound in more than one form or crystal structure, influences its bioavailability and the development of its formulations.

Chemical Properties Analysis

Atorvastatin Calcium's chemical properties, such as its acid-base character and reactivity, are fundamental to its action mechanism and its interaction with biological molecules. Its high lipophilicity compared to other statins allows for effective penetration into hepatic cells, enhancing its cholesterol-lowering efficacy.

Scientific research applications

  • Nanoparticle Encapsulation: Atorvastatin calcium encapsulated in eudragit RSPO nanoparticles significantly enhances oral bioavailability, efficacy, and safety profiles, which could alter existing marketed drug products (Nagendra Kumar et al., 2017).

  • Neuroprotection: It protects primary cortical neurons from glutamate-induced excitotoxicity, suggesting therapeutic implications (J. Bösel et al., 2005).

  • Cholesterol and Lipid Management: Atorvastatin calcium decreases endogenous cholesterol synthesis, leading to a decrease in circulating low-density lipoprotein cholesterol and triglycerides (P. Chong & J. Seeger, 1997).

  • Treatment of Osteoporosis: It decreases bone metabolism and increases osteogenic activity, acting as a double weapon in osteoporosis treatment (Naglaa El-Nabarawi et al., 2017).

  • Ocular Anti-inflammatory Effects: AT-PLGA-CS-NP thermosensitive gels effectively deliver atorvastatin calcium for ocular anti-inflammatory effects (Mona G Arafa et al., 2020).

  • Alzheimer's Disease Treatment: It may improve cognition and memory in patients with mild-to-moderate Alzheimer's disease and could slow disease progression (D. Sparks et al., 2006).

  • Cardiovascular Disease Management: Combination therapy of atorvastatin calcium and aspirin reduces cardiovascular events in dyslipidemic patients with coronary heart diseases (D. Shah et al., 2007).

properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCKMBLVYCEXJB-MNSAWQCASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H68CaF2N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110862-48-1 (Parent)
Record name Atorvastatin calcium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523038
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DSSTOX Substance ID

DTXSID6044303
Record name Atorvastatin calcium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1155.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin calcium

CAS RN

134523-03-8, 344423-98-9
Record name Atorvastatin calcium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
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Record name Atorvastatin calcium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atorvastatin Calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATORVASTATIN CALCIUM ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,100
Citations
VM Sonje, L Kumar, CL Meena, G Kohli, V Puri… - Profiles of drug …, 2010 - Elsevier
… Atorvastatin calcium is used as an adjunct to diet to reduce … Atorvastatin calcium is also indicated to reduce the total … Metabolism and pharmacokinetics of the drug Atorvastatin calcium is …
Number of citations: 36 www.sciencedirect.com
G Shete, V Puri, L Kumar, AK Bansal - AAPS PharmSciTech, 2010 - Springer
Atorvastatin calcium (ATC), an anti-lipid BCS class II drug, is marketed in crystalline and amorphous solid forms. The objective of this study was to perform solid state characterization of …
Number of citations: 135 link.springer.com
HX Zhang, JX Wang, ZB Zhang, Y Le, ZG Shen… - International journal of …, 2009 - Elsevier
… In this study, amorphous atorvastatin calcium ultrafine powder was successfully prepared using antisolvent precipitation and spray drying method. In the process, methanol and water …
Number of citations: 218 www.sciencedirect.com
A Shayanfar, H Ghavimi… - … of pharmacy & …, 2013 - journals.library.ualberta.ca
Purpose: Atorvastatin calcium (ATC) is classified as class II (low solubility and high permeability) compound according to the biopharmaceutical classification system. The amorphous …
Number of citations: 77 journals.library.ualberta.ca
SR Gubbi, R Jarag - Asian J Pharm Sci, 2010 - academia.edu
… The dissolution rate of poorly soluble, highly permeable (BCS-II) drugs, such as atorvastatin calcium, can be improved by application of the liquisolid (LS) technique. Methods: Different …
Number of citations: 94 www.academia.edu
A Delgado-Montero, JL Zamorano - Expert opinion on …, 2012 - Taylor & Francis
… the authors describe the first combined fixed-dose pill of an antihypertensive and a lipid-lowering agent, the single-pill combination of amlodipine besylate and atorvastatin calcium (…
Number of citations: 41 www.tandfonline.com
PH Chong, JD Seeger - Pharmacotherapy: The Journal of …, 1997 - Wiley Online Library
Atorvastatin calcium is an HMG‐coenzyme A (CoA) reductase inhibitor that was approved by the Food and Drug Administration on December 17, 1996. Like other such agents, it inhibits …
MS Kim, SJ Jin, JS Kim, HJ Park, HS Song… - European journal of …, 2008 - Elsevier
… In this work, amorphous atorvastatin calcium nanoparticles … and distribution of atorvastatin calcium during particle formation … HPLC analysis indicated that atorvastatin calcium existed as …
Number of citations: 300 www.sciencedirect.com
PJ Kadu, SS Kushare, DD Thacker… - Pharmaceutical …, 2011 - Taylor & Francis
… atorvastatin calcium and its characterization including in vitro and in vivo potential. The solubility of atorvastatin calcium … lipid levels as compared with atorvastatin calcium. Thus studies …
Number of citations: 135 www.tandfonline.com
S Mazurek, R Szostak - Journal of pharmaceutical and biomedical analysis, 2009 - Elsevier
… The FT-Raman quantification of atorvastatin calcium in tablets … or 40 mg of atorvastatin calcium per tablet were successfully … of atorvastatin calcium quantification in commercial tablets. …
Number of citations: 69 www.sciencedirect.com

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